molecular formula C23H24N2O5S B2575129 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 922093-38-7

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Katalognummer: B2575129
CAS-Nummer: 922093-38-7
Molekulargewicht: 440.51
InChI-Schlüssel: DBLGMLANXLYTCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a sophisticated synthetic compound featuring a benzodioxole scaffold linked to a methoxy-methylbenzothiazole system through a flexible acetamide bridge containing a tetrahydrofuran moiety. This molecular architecture combines privileged structural elements from natural product chemistry and medicinal chemistry, creating a multifunctional research chemical with significant potential in neuroscience and oncology research. The benzodioxole component contributes to potential neurotransmitter interaction capabilities, while the benzothiazole-tetrahydrofuran integration suggests unique binding properties that may be valuable for enzyme inhibition studies, particularly targeting kinases and neurological receptors. Researchers can utilize this compound as a chemical probe for investigating protein-protein interactions, cellular signaling pathways, and receptor binding dynamics. The compound's structural complexity, featuring multiple aromatic systems and heterocyclic components connected through strategically designed linkers, enables diverse research applications including molecular recognition studies, structure-activity relationship investigations, and preliminary drug discovery screening. This product is provided exclusively for research purposes in laboratory settings and is strictly classified as For Research Use Only. It is not intended for diagnostic, therapeutic, or human use of any kind. Proper handling procedures should be followed, including the use of personal protective equipment and working in adequately ventilated areas. Long-term storage recommendations include maintaining the product in a cool, dry environment protected from light to preserve stability and purity. Researchers can access detailed technical specifications, structural characterization data, and purity information upon request to support their experimental design and implementation.

Eigenschaften

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-14-5-7-18(27-2)21-22(14)31-23(24-21)25(12-16-4-3-9-28-16)20(26)11-15-6-8-17-19(10-15)30-13-29-17/h5-8,10,16H,3-4,9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLGMLANXLYTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3CCCO3)C(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C20_{20}H22_{22}N2_{2}O4_{4}
  • Molecular Weight: 354.40 g/mol
  • IUPAC Name: this compound

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The benzothiazole and benzo[d][1,3]dioxole moieties are known to enhance the cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
    • It has been observed to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
  • In Vitro Studies :
    • A study showed that derivatives of benzothiazole displayed cytotoxicity against several solid tumor cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested .
    • The compound's ability to inhibit cell proliferation was linked to its capacity to disrupt the cell cycle, particularly at the G0/G1 phase.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial for treating various inflammatory diseases.

  • Mechanism of Action :
    • It is hypothesized that the compound inhibits cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process by converting arachidonic acid into prostaglandins.
    • Additionally, it may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • In Vivo Studies :
    • Animal models treated with similar compounds demonstrated a significant reduction in inflammation markers and improved clinical scores in models of arthritis and colitis .
    • The compound showed a dose-dependent effect on reducing edema in carrageenan-induced paw edema models.

Data Summary

Biological ActivityStudy TypeFindings
AnticancerIn VitroIC50 values of 10–30 µM against solid tumors
Anti-inflammatoryIn VivoSignificant reduction in inflammation markers; effective in arthritis models

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

  • Benzothiazole Derivatives : A study demonstrated that a series of benzothiazole derivatives exhibited potent anticancer activity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Inflammatory Disease Models : In an experimental model of colitis, a related compound significantly reduced disease severity and histological damage, showcasing its potential as an anti-inflammatory agent .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Benzothiazole Modifications : The methoxy and methyl groups at positions 4 and 7 of the benzothiazole ring in the target compound may enhance lipophilicity and target selectivity compared to nitro-substituted analogs like 6d, which exhibit potent VEGFR-2 inhibition .

Tetrahydrofuran vs. Cyclopropane : The tetrahydrofuran-methyl group in the target compound likely improves solubility compared to cyclopropane-containing analogs (e.g., compound 85), which are more rigid but may face metabolic instability .

Bioactivity Trends : Thioacetamide-linked benzothiazoles (e.g., 5d, 6d) show broad-spectrum activity against inflammation and cancer, suggesting that the target compound’s acetamide bridge could similarly engage biological targets .

Pharmacokinetic Predictions

Computational models (e.g., preADMET) applied to analogs suggest:

  • Metabolism : The tetrahydrofuran group may reduce CYP450-mediated oxidation compared to simpler alkyl chains.
  • Absorption : LogP values for benzothiazole derivatives range from 2.5–4.0, indicating moderate blood-brain barrier penetration, though the target compound’s methoxy group could lower this value .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.